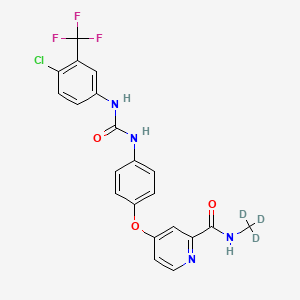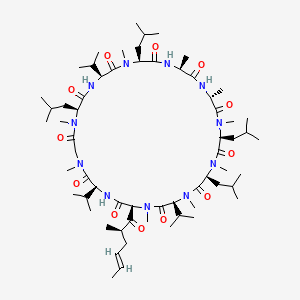
Danusertib
Descripción general
Descripción
Danusertib, also known as PHA-739358, is a small ATP competitive molecule that inhibits aurora A, B, and C kinases . It also inhibits several receptor tyrosine kinases such as Abl, Ret, FGFR-1, and TrkA . These tyrosine kinases are involved in the pathogenesis of a variety of malignancies .
Molecular Structure Analysis
The molecular structure of Danusertib has been analyzed in several studies . The analysis of the crystal structure of T315I-Abl in complex with Danusertib revealed the compound’s binding to the active conformation of the mutant kinase in a mode that accommodates the substitution at the “gatekeeper” position 315 .Chemical Reactions Analysis
Danusertib has been studied for its chemical reactions. For instance, the metabolites of the enzymatic reaction of both WT and V257M polymorphic variant with Danusertib and Tozasertib were identified by LC-MS .Physical And Chemical Properties Analysis
Danusertib has a molecular formula of C26H30N6O3 and a molecular weight of 474.55 .Aplicaciones Científicas De Investigación
Cancer Treatment Melanoma Inhibition
Danusertib has been shown to significantly inhibit melanoma growth by inducing cell cycle arrest and apoptosis. It targets the oncogenic Akt/mTOR signaling pathway and induces autophagy in melanoma cells, which is crucial for preventing the proliferation of cancer cells .
Oncogenic Pathway Inhibition
The compound has off-target effects that include inhibition of receptor tyrosine kinases such as Abl, Ret, FGFR-1, and TrkA. These kinases are often implicated in various forms of cancer, and their inhibition can lead to reduced tumor growth and proliferation .
Apoptosis Induction
Danusertib induces mitochondria-mediated apoptosis by increasing the expression of proapoptotic proteins and decreasing antiapoptotic proteins. This process involves the release of cytochrome c from the mitochondria to the cytosol, triggering the activation of caspase 9 and caspase 3, leading to cell death .
Mecanismo De Acción
Target of Action
Danusertib is a serine/threonine kinase inhibitor that primarily targets Aurora kinases A, B, and C . These kinases play a crucial role as key mitotic regulators, controlling entry into mitosis, centrosome function, chromosome assembly, and segregation . In addition to Aurora kinases, Danusertib also inhibits other cancer-relevant kinases such as the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant .
Mode of Action
Danusertib exhibits inhibitory activity against all known Aurora kinases as well as the Bcr-Abl tyrosine kinase . By inhibiting these kinases, Danusertib impairs chromosome alignment, weakens the mitotic checkpoint, and induces polyploidy, leading to subsequent cell death .
Biochemical Pathways
The primary biochemical pathway affected by Danusertib is the cell cycle, specifically the mitotic phase . By inhibiting Aurora kinases, Danusertib disrupts the normal progression of mitosis, leading to cell cycle arrest . Additionally, Danusertib has been found to suppress the PI3K/Akt/mTOR signaling pathway, contributing to its autophagy-inducing effect .
Pharmacokinetics
The pharmacokinetics of Danusertib is characterized by dose-proportional behavior with a median half-life of 18 to 26 hours . The inter-patient variability of the primary pharmacokinetic parameters of danusertib is remarkably high, with a coefficient of variation of 40–50% .
Result of Action
Danusertib has potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects on cancer cells . It arrests cells in the G2/M phase, with downregulation of expression of cyclin B1 and cyclin-dependent kinase 1 and upregulation of expression of p21 Waf1/Cip1, p27 Kip1, and p53 . Furthermore, Danusertib induces mitochondria-dependent apoptosis and autophagy in a dose and time-dependent manner .
Action Environment
The action of Danusertib can be influenced by genetic variability. For instance, one study found that a patient with a specific FMO3 polymorphism had a significantly higher clearance of Danusertib compared to patients carrying at least one wild-type allele .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFTZKGMDDZMJI-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002864 | |
| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Danusertib | |
CAS RN |
827318-97-8 | |
| Record name | Danusertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danusertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11778 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANUSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S)-2-{(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl}-3-phenyl-N-(4-propionyl-1,3-thiazol-2-yl)butanamide](/img/structure/B1684347.png)









